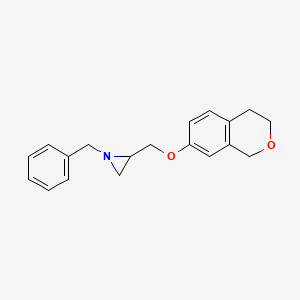

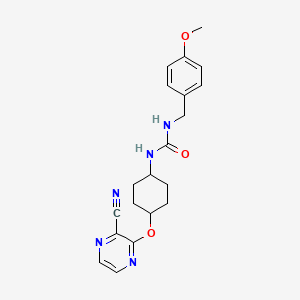

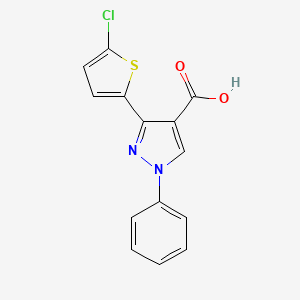

![molecular formula C20H21N5O2 B2480650 3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887465-60-3](/img/structure/B2480650.png)

3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[2,1-f]purine derivatives often involves multistep chemical reactions, starting from precursor molecules like amino-substituted purine diones or chloro-substituted triazines. A notable method involves the intramolecular alkylation of 8-alkyl- or 8-phenyl-9-(2-mesyloxyethyl)-1-methyl-9H-purine-2,6(1H,3H)-diones, leading to compounds with the desired imidazo[2,1-f]purine scaffold (Šimo et al., 1998).

Molecular Structure Analysis

Molecular structure analysis of imidazo[2,1-f]purine derivatives reveals the significance of substituents at specific positions for receptor affinity and selectivity. Docking studies have shown that substitutions at the 7-position of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione play a crucial role in determining affinity towards serotoninergic and dopaminergic receptors, highlighting the importance of molecular modifications for targeted receptor interactions (Zagórska et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving imidazo[2,1-f]purine derivatives are diverse, including hydrolytic ring-opening reactions and 1,3-dipolar cycloaddition, which demonstrate the reactive versatility of these compounds. These reactions facilitate the synthesis of a variety of derivatives with potential pharmacological activities, expanding the scope of research and application of these molecules (Coburn & Taylor, 1982).

Physical Properties Analysis

The physical properties of imidazo[2,1-f]purine derivatives, such as their crystalline structure and interaction energies, can be analyzed quantitatively. Studies on compounds like 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione have shown layered crystal packing dominated by electrostatic energy contributions, providing insights into the stability and molecular interactions of these compounds (Shukla et al., 2020).

Applications De Recherche Scientifique

Receptor Binding and Activity

- A range of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, including closely related compounds, have been found to possess potent binding affinity for serotonin (5-HT1A) receptors. These compounds have shown potential for anxiolytic-like and antidepressant activities in preclinical studies, indicating their relevance in the research of mental health disorders (Zagórska et al., 2009).

Pharmacological Evaluation

- Structural variations of imidazo[2,1-f]purine-2,4-diones have been synthesized and tested for their affinity for various serotoninergic and dopaminergic receptors. Some derivatives demonstrated promising antidepressant and anxiolytic-like effects in vivo, supporting their potential application in neuropsychiatric drug discovery (Zagórska et al., 2015).

Antidepressant and Anxiolytic Potential

- Further studies on derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown antidepressant and anxiolytic properties, with some compounds being more effective than reference drugs like Diazepam in animal models. This highlights their potential in developing new treatments for depression and anxiety (Zagórska et al., 2016).

Receptor Affinity and Enzyme Inhibition

- Various derivatives have been evaluated for their binding affinities to serotonin receptors and inhibitory potencies for phosphodiesterases. These studies contribute to understanding the structural features responsible for receptor and enzyme activity, crucial for drug design (Zagórska et al., 2016).

Selectivity and Antagonism at Adenosine Receptors

- Certain imidazo[2,1-f]purine-2,4-diones exhibit potent and selective antagonism at A3 adenosine receptors. This is significant for research into adenosine receptor-targeted therapies (Baraldi et al., 2005).

Propriétés

IUPAC Name |

6-(4-ethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c1-5-11-23-18(26)16-17(22(4)20(23)27)21-19-24(16)12-13(3)25(19)15-9-7-14(6-2)8-10-15/h5,7-10,12H,1,6,11H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMKUDNXZQIGHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

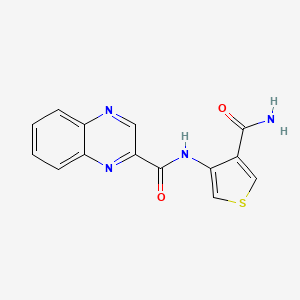

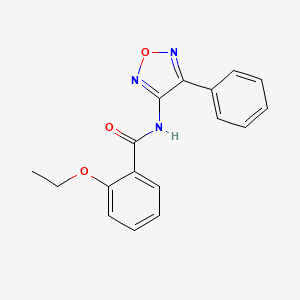

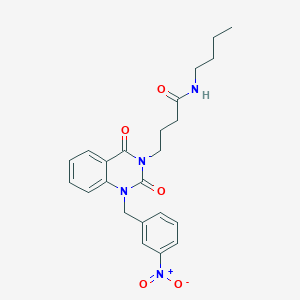

![(3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2480568.png)

![6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde](/img/structure/B2480577.png)